molecular formula C16H14Cl2N2O2 B13905812 Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate

Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate

Cat. No.: B13905812
M. Wt: 337.2 g/mol
InChI Key: CSRGMRZHEVGMCV-UHFFFAOYSA-N
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Description

Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate (CAS: 2736597-76-3; InChIKey: CSRGMRZHEVGMCV-UHFFFAOYSA-N) is a naphthyridine derivative featuring a bicyclic aromatic core substituted with two chlorine atoms at positions 5 and 7, a benzyl carboxylate group at position 2, and a partially saturated 3,4-dihydro-1H ring system. This compound is of interest in medicinal chemistry due to the structural versatility of naphthyridines, which are often explored for their bioactivity in kinase inhibition, antimicrobial applications, and central nervous system modulation .

The compound is commercially available through specialized suppliers (e.g., listed under supplier code G15520), though its applications remain understudied in peer-reviewed literature .

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C16H14Cl2N2O2/c17-14-8-12-9-20(7-6-13(12)15(18)19-14)16(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

CSRGMRZHEVGMCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=NC(=C21)Cl)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea . The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carboxylate Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound Naphthyridine 5,7-Cl; 3,4-dihydro; benzyl carboxylate ~367.2 (estimated) Chlorine enhances electrophilicity; dihydro ring may improve solubility
Benzyl 4-oxoazepane-1-carboxylate Azepane (7-membered ring) 4-oxo; benzyl carboxylate ~249.3 Lactam structure; potential protease inhibition
Benzyl 5-((2-(2-hydroxyethoxy)ethyl)amino)-5-oxopentanoate Pentanoate Hydrophilic ethoxy-ethylamide chain ~353.4 Enhanced water solubility; peptide-like backbone

Key Observations:

Chlorine Substitution: The dichloro groups in the target compound likely increase its reactivity and binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., benzyl 4-oxoazepane-1-carboxylate) .

Functional Group Diversity: Unlike the hydrophilic ethoxy-ethylamide chain in Benzyl 5-((2-(2-hydroxyethoxy)ethyl)amino)-5-oxopentanoate, the target compound’s benzyl carboxylate group favors lipophilicity, suggesting divergent pharmacokinetic profiles .

Biological Activity

Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a benzyl group and dichloro moieties. Its structural characteristics contribute to its biological interactions.

Research indicates that naphthyridine derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many naphthyridine compounds act as inhibitors of specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown inhibitory activity against Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation .
  • Anti-inflammatory Properties : Some studies suggest that naphthyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced inflammatory responses in various biological models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type IC50 (µM) Reference
PI3-Kinase Inhibition0.15
COX-2 Inhibition0.02 - 0.04
Anti-tumor ActivityGI50 = 10
Anti-inflammatory EfficacyAI = 82%

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the anti-tumor effects of various naphthyridine derivatives on leukemia cell lines, revealing that certain compounds exhibited significant cytotoxicity with GI50 values as low as 10 nM .
  • In Vivo Toxicity Assessments : Toxicological evaluations indicated that the lethal dose (LD50) for some derivatives was greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
  • Comparative Efficacy Studies : In comparative studies against standard anti-inflammatory drugs like celecoxib, some naphthyridine derivatives demonstrated superior efficacy in reducing edema in animal models .

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